Purity Advantage: 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline Offers NLT 98% Purity vs. 95% for the Mono-Bromo Analog
The target compound is commercially supplied at NLT 98% purity by MolCore , whereas the closest mono-halogenated analog, 7-bromo-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6), is offered at a standard purity of 95% by Bidepharm . This represents a minimum 3-percentage-point purity advantage, reducing unidentified impurities that could interfere with reaction yields or biological assay reproducibility.
| Evidence Dimension | Minimum purity specification (HPLC/NMR) |
|---|---|
| Target Compound Data | NLT 98% |
| Comparator Or Baseline | 7-Bromo-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6): 95% |
| Quantified Difference | ≥3 percentage points higher absolute purity |
| Conditions | Vendor-specified purity specifications (MolCore vs. Bidepharm product datasheets) |
Why This Matters
Higher purity reduces side reactions in multi-step syntheses and improves consistency in SAR campaigns, directly impacting procurement decisions when building block quality drives downstream success.
